molecular formula C12H14N4O4S B2964147 N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide CAS No. 143356-77-8

N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide

Cat. No.: B2964147
CAS No.: 143356-77-8
M. Wt: 310.33
InChI Key: CZCYZTJPKYLICR-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide is a compound that features an imidazole ring, a nitro group, and a sulfonamide group The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide typically involves the following steps:

    Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the propyl chain: The imidazole ring is then reacted with 3-bromopropylamine to introduce the propyl chain.

    Sulfonation: The resulting compound is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Nitration: Finally, the compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitrate derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the imidazole ring and nitro group.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the nitro group can participate in redox reactions, leading to the inhibition of enzyme activity or the generation of reactive oxygen species. The sulfonamide group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: An imidazole derivative with antimicrobial properties.

    Sulfanilamide: A sulfonamide antibiotic.

    Nitroimidazole: A class of compounds with nitro groups and imidazole rings, known for their antimicrobial activity.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the imidazole ring, nitro group, and sulfonamide group allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c17-16(18)11-4-1-2-5-12(11)21(19,20)14-6-3-8-15-9-7-13-10-15/h1-2,4-5,7,9-10,14H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCYZTJPKYLICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 11.5 g (0.0519 mol) of o-nitrobenzenesulfonyl chloride in approximately 30 ml of dichloromethane was added slowly over several minutes to a cold (0° C.) solution of 5.4 g (0.043 mol) of N-(3-aminopropyl)imidazole in 100 ml pyridine, under nitrogen. The resulting reaction mixture was gradually warmed to room temperature and allowed to react overnight. When the reaction was complete, as determined by thin layer chromatography, the reaction solution was reduced to dryness under reduced pressure. The resultant oil was redissolved in an ethyl acetate/aqueous sodium bicarbonate mixture containing trace amounts of ethanol and propanone. The resulting layers were separated, the organic layer was washed with water and then reduced to dryness under reduced pressure to provide a gum. This gum was then purified using column chromatography (8000 ml of a gradient eluent of 0-10% methanol in dichloromethane). The fractions containing the desired product were combined, reduced to dryness under reduced pressure and then recrystallized from methanol to provide 3.4 g of the desired subtitled intermediate (m.p. 166°-170° C).
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11.5 g
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5.4 g
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30 mL
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100 mL
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